molecular formula C21H19N3O3S B7501417 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

Numéro de catalogue B7501417
Poids moléculaire: 393.5 g/mol
Clé InChI: GRFDBODDBCJISL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, also known as BZML, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML is a benzamide derivative that has been synthesized through a multi-step process.

Mécanisme D'action

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide acts as a selective and potent inhibitor of VGLUT1 by binding to the luminal domain of the protein. This prevents the uptake and packaging of glutamate into synaptic vesicles, leading to a decrease in glutamate release and synaptic transmission.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have significant effects on synaptic transmission and plasticity. It has been reported to decrease glutamate release and increase paired-pulse facilitation, indicating a presynaptic mechanism of action. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, indicating a postsynaptic mechanism of action. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been reported to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its selectivity and potency as a VGLUT1 inhibitor. This allows for the specific investigation of the role of VGLUT1 in synaptic transmission and plasticity. However, one limitation is the lack of availability of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, which may limit its widespread use in scientific research.

Orientations Futures

There are several future directions for the use of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in scientific research. One area of interest is the investigation of the role of VGLUT1 in neurological disorders such as epilepsy and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide may also be used to investigate the role of VGLUT1 in other physiological processes, such as pain perception and addiction. In addition, the development of more potent and selective VGLUT1 inhibitors may lead to the identification of new therapeutic targets for neurological disorders.

Méthodes De Synthèse

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form ethyl 2-(2-benzothiazolyl)acetate. This intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form N-(2-benzothiazolyl)ethyl-2-bromoacetamide. The final step involves the reaction of N-(2-benzothiazolyl)ethyl-2-bromoacetamide with 2,5-dioxopyrrolidine to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide.

Applications De Recherche Scientifique

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in neurons. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been used to investigate the role of VGLUT1 in synaptic transmission and plasticity, as well as in neurological disorders such as epilepsy and Parkinson's disease.

Propriétés

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19-9-10-20(26)24(19)13-14-5-7-15(8-6-14)21(27)22-12-11-18-23-16-3-1-2-4-17(16)28-18/h1-8H,9-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDBODDBCJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.